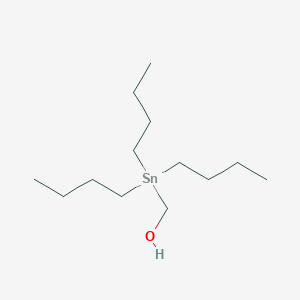

(Tributylstannyl)methanol

Overview

Description

(Tributylstannyl)methanol, also known as 1-(tributylstannyl)methanol, is an organotin compound with the molecular formula C13H30OSn. It is a colorless oil that is used in various chemical reactions and industrial applications due to its unique properties. The compound is particularly notable for its role in organic synthesis and as an intermediate in the production of other organotin compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (tributylstannyl)methanol typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The reaction is carried out in dry tetrahydrofuran (THF) under an inert atmosphere (argon) to prevent oxidation. The mixture is cooled with an ice-water bath, and butyllithium is added dropwise to initiate the reaction. After the addition of tributyltin hydride and paraformaldehyde, the reaction mixture is stirred at room temperature for several hours. The resulting product is then purified through extraction and distillation .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: (Tributylstannyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler organotin compounds.

Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of simpler organotin compounds.

Substitution: Formation of various substituted organotin compounds.

Scientific Research Applications

Organic Synthesis

(Tributylstannyl)methanol plays a crucial role as a reagent in various coupling reactions, notably the Stille and Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Stille Coupling Reaction:

Chromatography

This compound is utilized in chromatographic methods for detecting chloride ions. Its ability to interact with various substrates enhances the sensitivity and selectivity of chromatographic analyses.

Medical Research

Recent studies have explored this compound's potential as a restenosis inhibitor due to its ability to modulate inflammatory responses. This application is particularly relevant in cardiovascular medicine, where preventing restenosis post-angioplasty is critical.

Case Study 1: Total Synthesis of Natural Products

In a study published by Frontiers in Chemistry, this compound was employed in the synthesis of justicidin B. The reaction involved palladium-catalyzed Stille cross-coupling, demonstrating its effectiveness in producing complex natural compounds with high yields .

Case Study 2: Medical Research on Restenosis Inhibition

Research has indicated that this compound may serve as a therapeutic agent in preventing restenosis by inhibiting inflammatory pathways. This potential application highlights its significance beyond traditional chemical synthesis, opening avenues for pharmaceutical development.

Mechanism of Action

The mechanism of action of (tributylstannyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the tributyltin group, which can facilitate or hinder certain reactions depending on the conditions .

Comparison with Similar Compounds

Tributyltin hydride: Used in similar synthetic applications but lacks the hydroxyl group.

Tributyltin chloride: Another organotin compound used in organic synthesis.

Methoxymethyltributylstannane: A derivative of (tributylstannyl)methanol used in specific synthetic applications.

Uniqueness: this compound is unique due to its combination of a stannyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other organotin compounds. Its stability and reactivity make it a versatile reagent in both laboratory and industrial settings .

Biological Activity

(Tributylstannyl)methanol, also known as 1-(tributylstannyl)methanol, is an organotin compound with the molecular formula C13H30OSn. This compound has garnered attention in various fields, particularly in organic synthesis and biological research. Its unique properties allow it to function as a versatile reagent in chemical reactions and to exhibit significant biological activities.

The synthesis of this compound typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base, such as diisopropylamine. The reaction is conducted in dry tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is purified through extraction and distillation processes.

Key Reactions:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield simpler organotin compounds.

- Substitution : The stannyl group can undergo nucleophilic substitution reactions with various functional groups.

The biological activity of this compound is primarily attributed to its reactivity as both a nucleophile and electrophile. The stannyl group stabilizes carbanions, making this compound a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions enhances its utility in producing enantiomerically pure compounds, which are crucial in pharmaceutical applications .

Applications in Research

- Organic Synthesis : this compound is extensively used in Stille and Suzuki–Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules with high stereochemical purity .

- Pharmaceutical Development : The compound's role in synthesizing chiral alpha-oxy- [2H1]methyllithiums is significant for developing new pharmaceuticals, particularly those requiring specific stereochemistry.

- Biofuel Production : Research has explored its potential in methanol-to-hydrocarbon chemistry, indicating possible applications in biofuel production and sustainable energy solutions.

Case Study 1: Stille Coupling Reactions

In a study examining the configurational stability of chiral heteroatom-substituted compounds, this compound was employed as a reagent. The study demonstrated that the compound could be coupled with bromobenzene using palladium catalysts, yielding enantiomerically pure products. The results indicated that varying solvent conditions could influence the efficiency and purity of the coupling reactions .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Stille Coupling Study | Achieved high yields of enantiomerically pure products using this compound as a coupling agent | Highlights the importance of this compound in pharmaceutical synthesis |

| Antibacterial Activity | Related organotin compounds showed significant antimicrobial effects | Suggests potential for further exploration of this compound's biological properties |

Properties

CAS No. |

27490-33-1 |

|---|---|

Molecular Formula |

C13H30OSn |

Molecular Weight |

321.09 g/mol |

IUPAC Name |

tributylstannylmethanol |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |

InChI Key |

MKBQBFPNTLPOIV-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)CO |

Canonical SMILES |

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |

Pictograms |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol; |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (tributylstannyl)methanol synthesized effectively?

A1: A two-step procedure offers a convenient and high-yielding synthesis of this compound. [] This method, as described in the paper "Tributyl[(methoxymethoxy)methyl]stannane," begins with the addition of tri-n-butylstannyllithium to paraformaldehyde. [] Subsequent methoxymethylation is then achieved through acetal exchange with dimethoxymethane, facilitated by boron trifluoride etherate and molecular sieves. [] This approach surpasses alternative methods in terms of yield and purity. []

Q2: What are the key analytical techniques used to assess the purity of this compound?

A2: Gas chromatography serves as a reliable method for analyzing the purity of this compound. [] A DB-1701 fused silica capillary column, maintained at specific temperature and pressure conditions, effectively separates the compound from potential impurities. [] The retention time of this compound under these conditions is reported as 13.1 minutes, allowing for accurate identification and quantification. []

Q3: What safety precautions should be considered when handling this compound?

A3: this compound, like all organostannanes, requires careful handling due to its potential toxicity. [] Direct contact should be avoided, and all manipulations should be conducted within a well-ventilated fume hood. [] For long-term storage, the reagent can be stored under nitrogen in a freezer, ensuring its stability and minimizing potential hazards. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.